2-(Furan-2-carbonyl)cycloheptan-1-one
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Overview
Description
2-(Furan-2-carbonyl)cycloheptan-1-one is an organic compound with the molecular formula C12H14O3. It consists of a furan ring attached to a cycloheptanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-carbonyl)cycloheptan-1-one typically involves the reaction of furan-2-carboxylic acid with cycloheptanone under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond between the furan and cycloheptanone rings .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-carbonyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the cycloheptanone moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
2-(Furan-2-carbonyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Furan-2-carbonyl)cycloheptan-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of 2-(Furan-2-carbonyl)cycloheptan-1-one.
Cycloheptanone: Another precursor used in the synthesis.
2-Furoic acid: A furan derivative with similar reactivity.
Uniqueness
This compound is unique due to its combination of a furan ring and a cycloheptanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(furan-2-carbonyl)cycloheptan-1-one |
InChI |
InChI=1S/C12H14O3/c13-10-6-3-1-2-5-9(10)12(14)11-7-4-8-15-11/h4,7-9H,1-3,5-6H2 |
InChI Key |
GYOPMQGIYDWGCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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